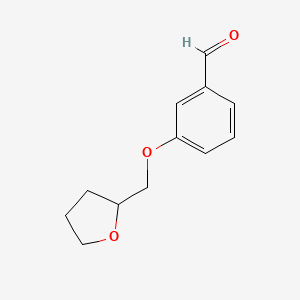

3-(Tetrahydro-furan-2-ylmethoxy)-benzaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 3-(Tetrahydro-furan-2-ylmethoxy)-benzaldehyde is a chemical that features a benzaldehyde group with a methoxy substituent derived from tetrahydrofuran. This structure is of interest due to its potential as a building block in organic synthesis, particularly in the creation of furan-based compounds which are known to be important isosteres for indoles, often used in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of furan derivatives, such as the one , can be approached by starting with simpler furaldehydes. A novel series of tetra-substituted furan[3,2-b]pyrroles, which are structurally related to 3-(Tetrahydro-furan-2-ylmethoxy)-benzaldehyde, was synthesized from a simple furaldehyde . This indicates that the synthesis of the compound could potentially be achieved through a divergent synthesis pathway, allowing for the introduction of various substituents onto the furan scaffold.

Molecular Structure Analysis

The molecular structure of furan derivatives can be complex, and their conformational analysis is crucial for understanding their chemical behavior. A study on the conformational analysis of furan-2-aldehyde, which shares a furan ring with the compound of interest, used lanthanide induced shift (LIS) NMR to investigate its structure . This technique could be applied to 3-(Tetrahydro-furan-2-ylmethoxy)-benzaldehyde to gain insights into its conformational preferences and the electronic environment of its functional groups.

Chemical Reactions Analysis

Furan derivatives are versatile in chemical reactions due to the reactivity of the furan ring. The conversion of 3-furaldehyde into various substituted furans has been reported, which involves transformations that could be relevant to the synthesis and further chemical manipulation of 3-(Tetrahydro-furan-2-ylmethoxy)-benzaldehyde . These reactions include metalation and the introduction of substituents at different positions on the furan ring, which could be used to synthesize the compound or modify it for specific applications.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 3-(Tetrahydro-furan-2-ylmethoxy)-benzaldehyde are not detailed in the provided papers, the properties of related furan compounds can offer some insights. The solubility, boiling point, and stability of the compound could be inferred from similar furan derivatives. Additionally, the electronic properties such as the dipole moment and the reactivity of the aldehyde group could be predicted based on the known behavior of furan and benzaldehyde moieties .

科学的研究の応用

Intramolecular Cycloadditions and Heterocyclic Synthesis

3-(Tetrahydro-furan-2-ylmethoxy)-benzaldehyde is a compound that has been investigated in the context of intramolecular 1,3-dipolar cycloadditions to a furan ring, providing a method for synthesizing complex heterocyclic structures. This process is significant as it offers a first example of such intramolecular reactions with furan rings, contributing to the synthesis of novel organic compounds with potential applications in medicinal chemistry and drug design (Tsuge, Ueno, & Kanemasa, 1984).

Synthesis of Bis-benzoquinoline Derivatives

The compound has also been utilized in the synthesis of bis-benzoquinoline derivatives through a three-component reaction involving aromatic aldehyde, naphthalene-2-amine, and tetrahydro-2,5-dimethoxyfuran in methanol catalyzed by iodine. This synthesis approach is notable for the ring-opening of furan, leading to the formation of benzoquinoline derivatives, which are important scaffolds in pharmaceutical chemistry (Chen, Li, Liu, & Wang, 2013).

特性

IUPAC Name |

3-(oxolan-2-ylmethoxy)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c13-8-10-3-1-4-11(7-10)15-9-12-5-2-6-14-12/h1,3-4,7-8,12H,2,5-6,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFEIFSQBYWKHQP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)COC2=CC=CC(=C2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Tetrahydro-furan-2-ylmethoxy)-benzaldehyde | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[5-(2-thienyl)-2H-tetrazol-2-yl]piperidine hydrochloride](/img/structure/B1308892.png)

![3-[(3-Fluorobenzyl)oxy]benzoic acid](/img/structure/B1308904.png)

![1,3-Dimethyl-5-{[(tetrahydro-furan-2-ylmethyl)-amino]-methyl}-1,3-dihydro-benzoimidazol-2-one](/img/structure/B1308911.png)

![5-{[(Furan-2-ylmethyl)-amino]-methyl}-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one](/img/structure/B1308915.png)

![N-[4-(2-Bromo-ethoxy)-phenyl]-acetamide](/img/structure/B1308922.png)